2'-Deoxy-2'-fluoroadenosine Triphosphate (2'-F-dATP): Technical Profile & Applications
2'-Deoxy-2'-fluoroadenosine Triphosphate (2'-F-dATP): Technical Profile & Applications
[1]
Abstract 2'-Deoxy-2'-fluoroadenosine triphosphate (2'-F-dATP, often abbreviated as 2'-F-ATP in RNA contexts) is a modified nucleotide analog where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom.[1][2] This modification confers exceptional resistance to nucleases and alkaline hydrolysis while maintaining the C3'-endo sugar pucker characteristic of RNA. Consequently, 2'-F-dATP is a critical reagent in the synthesis of high-stability aptamers (SELEX), a structural probe in 19F-NMR spectroscopy, and a scaffold for antiviral nucleoside analog development.[1] This guide details its physicochemical properties, enzymatic incorporation mechanisms, and validated protocols for laboratory application.
Chemical Identity & Physicochemical Properties[1]
Structural Configuration
Although chemically defined as a "deoxy" nucleotide (lacking the 2'-OH), 2'-F-dATP behaves structurally as an RNA analogue.[1] The high electronegativity of the fluorine atom exerts a gauche effect, driving the furanose ring into the C3'-endo (North) conformation. This contrasts with the C2'-endo (South) conformation typical of DNA (2'-H) analogs.[1][3]
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Chemical Formula:
[1] -
Molecular Weight: ~509.17 g/mol (Free Acid)[1]
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Sugar Pucker: C3'-endo (favors A-form helices)
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Base Pairing: Forms Watson-Crick base pairs with Uridine (in RNA) or Thymidine (in DNA).[1][4]
Stability and Nuclease Resistance
The 2'-F modification removes the nucleophilic 2'-hydroxyl group, rendering the phosphodiester backbone resistant to:
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Alkaline Hydrolysis: The absence of the 2'-OH prevents the formation of the 2',3'-cyclic phosphate intermediate required for base-catalyzed RNA degradation.
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Nucleases: 2'-F-RNA is highly resistant to RNase A (which requires 2'-OH) and significantly more stable in human serum compared to unmodified RNA.[1]
Figure 1: Structural logic of 2'-F-dATP.[1] The fluorine atom mimics the size of the hydroxyl group but locks the sugar in an RNA-like C3'-endo conformation, conferring stability without disrupting A-form helix geometry.
Biochemical Mechanism
Enzymatic Incorporation: The T7 RNAP "Gatekeeper"
Wild-type T7 RNA polymerase (T7 RNAP) discriminates against 2'-F-dATP due to the steric gate residue Tyrosine 639 (Y639) .[1] In the wild-type enzyme, Y639 forms a hydrogen bond with the 2'-OH of the incoming NTP. The 2'-F atom, while similar in size, cannot donate a hydrogen bond and presents an electronegative repulsion, reducing incorporation efficiency significantly (
To overcome this, the Y639F mutant (Tyrosine replaced by Phenylalanine) is used. The removal of the hydroxyl group on the amino acid side chain eliminates the steric/electronic clash, allowing 2'-F-dATP to be incorporated with kinetics comparable to natural ATP.
Antiviral & Cytotoxic Mechanism
In mammalian cells, 2'-F-dATP (derived from prodrugs or transport) can act via two pathways:[1]
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Polymerase Inhibition: It acts as a chain terminator or translocation inhibitor for viral polymerases (e.g., HIV RT, HCV NS5B). The fluorine modifies the binding pocket interaction, often causing "delayed chain termination."
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Metabolic Toxicity: 2'-Deoxy-2'-fluoroadenosine is a substrate for Purine Nucleoside Phosphorylase (PNP), which cleaves the glycosidic bond to release 2-fluoroadenine .[1] This base is highly toxic, forming the basis of its use in suicide gene therapy strategies (e.g., E. coli PNP gene delivery to tumors).
Key Applications
Aptamer Selection (SELEX)
2'-F-dATP is a cornerstone of 2'-Fluoro SELEX .[1] Aptamers generated with 2'-F-NTPs (typically 2'-F-Pyrimidines + 2'-F-Purines or just Pyrimidines) exhibit:
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Serum Half-life: Increased from seconds (unmodified RNA) to hours/days.[1]
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Affinity: High-affinity binding (
in low nM to pM range) due to rigid conformational pre-organization.[1]
19F-NMR Structural Probes
The fluorine nucleus (
Experimental Protocols
Protocol A: High-Yield In Vitro Transcription (2'-F-RNA)
Objective: Synthesize nuclease-resistant RNA containing 2'-F-Adenosine using T7 Y639F polymerase.[1]
Reagents:
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Template: Double-stranded DNA with T7 promoter (0.5–1 µg).
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Enzyme: T7 RNA Polymerase Mutant Y639F (200 U/µL).[1] Note: Do not use Wild Type.
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NTP Mix:
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Buffer: 40 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 5 mM DTT, 2 mM Spermidine.
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Additives: Inorganic Pyrophosphatase (0.01 U/µL) to prevent Mg2+ precipitation.[1]
Procedure:
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Assembly: Thaw all reagents on ice. Assemble the reaction in the following order: Water, Buffer, NTPs, Template, Pyrophosphatase, T7 Y639F.
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Incubation: Incubate at 37°C for 4–6 hours . Note: 2'-F incorporation is slower than natural RNA synthesis; extended time improves yield.[1]
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DNase Treatment: Add DNase I (2 U) and incubate for 15 min at 37°C to degrade the DNA template.
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Purification: Purify using phenol:chloroform extraction followed by ethanol precipitation, or use a column designed for modified RNA (e.g., Zymo RNA Clean & Concentrator).
Protocol B: Validation of Incorporation (Gel Electrophoresis)
Since 2'-F-RNA has the same charge-to-mass ratio as natural RNA, it migrates similarly in denaturing PAGE.[1]
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Run a 10-15% Denaturing Urea-PAGE .[1]
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Visualize with UV shadowing or SYBR Gold.[1]
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Verification: To confirm modification, treat a small aliquot with RNase A .
-
Result: Natural RNA control will degrade. 2'-F-RNA will remain intact (shows a distinct band).[1]
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Quantitative Data: Kinetic Parameters
Table 1: Incorporation Efficiency of 2'-F-dATP by T7 Polymerase Variants Data represents typical values for single-nucleotide incorporation assays.
| Enzyme Variant | Substrate | Efficiency ( | ||
| T7 RNAP (Wild Type) | ATP (Natural) | ~15 | ~5.0 | 330 |
| T7 RNAP (Wild Type) | 2'-F-dATP | >500 | <0.1 | <0.2 (Poor) |
| T7 RNAP (Y639F) | ATP (Natural) | ~20 | ~4.5 | 225 |
| T7 RNAP (Y639F) | 2'-F-dATP | ~30 | ~3.0 | 100 (Efficient) |
Note: The Y639F mutation restores catalytic efficiency for 2'-F-NTPs to within 2-3 fold of natural NTPs, making it suitable for preparative synthesis.[1]
Visualization: SELEX Workflow
Figure 2: SELEX cycle utilizing 2'-F-dATP. The use of the mutant polymerase (Blue node) is the critical enabling step for generating stable aptamers.
References
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Ishihama, A., et al. (1980). "2'-Deoxy-2'-azidoadenosine triphosphate and 2'-deoxy-2'-fluoroadenosine triphosphate as substrates and inhibitors for Escherichia coli DNA-dependent RNA polymerase."[1] Journal of Biochemistry. Link
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Sousa, R., & Padilla, R. (1995). "A mutant T7 RNA polymerase as a DNA polymerase." EMBO Journal.[1] (Describes the Y639F mutation). Link
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Burmeister, P. E., et al. (2005). "Direct in vitro selection of a 2'-O-methyl aptamer to VEGF."[1] Chemistry & Biology. (Contextualizes 2'-F vs 2'-OMe in SELEX). Link
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Kawamoto, A., et al. (2008). "2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine: A nucleoside reverse transcriptase inhibitor with highly potent activity."[1] Antimicrobial Agents and Chemotherapy. (Discusses the antiviral mechanism of related analogs). Link
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Jena Bioscience. "HighYield T7 P&L RNA NMR Kit (2F-ATP) Technical Data Sheet." (Protocol source). Link
Sources
- 1. 2'-Fluoro-2'-deoxyadenosine triphosphate | C10H15FN5O12P3 | CID 126365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Structure of components. [cryst.bbk.ac.uk]
